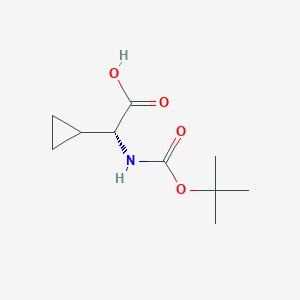

Boc-D-Cyclopropylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJNEASAAJIDF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-Cyclopropylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique cyclopropyl (B3062369) moiety imparts conformational rigidity to peptide backbones, influencing their secondary structure and, consequently, their biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes it a valuable building block for solid-phase peptide synthesis (SPPS), enabling the creation of novel peptides with enhanced stability, receptor affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a white to pale yellow powder.[1] While a specific melting point is not consistently reported in publicly available literature, its other key properties are well-documented.

| Property | Value | Reference |

| Chemical Name | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid | [1] |

| Synonyms | Boc-D-Cpg-OH, N-tert-Butoxycarbonyl-D-cyclopropylglycine | [1] |

| CAS Number | 609768-49-2 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to pale yellow powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Solubility: Information regarding the specific solubility of this compound in various organic solvents is not extensively detailed in available literature. However, based on its structure and the general solubility of similar Boc-protected amino acids, it is expected to be soluble in a range of polar organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and methanol.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): A representative ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the tert-butyl group (a singlet around 1.4 ppm), the cyclopropyl ring protons (a complex multiplet between 0.4 and 1.2 ppm), the alpha-proton (a doublet around 3.8 ppm), and the NH proton of the Boc group (a broad singlet).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the alpha-carbon (around 55 ppm), and the carbons of the cyclopropyl ring (in the upfield region, typically between 5 and 15 ppm).

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion peak [M+H]⁺ at m/z 216.1, corresponding to the protonated molecule.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate (B1207046) (around 3300-3400 cm⁻¹), C=O stretching of the carbamate and carboxylic acid (around 1690-1740 cm⁻¹), and C-H stretching of the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves two key steps: the synthesis of the parent amino acid, D-Cyclopropylglycine, followed by the protection of its amino group with a Boc moiety.

1. Synthesis of D-Cyclopropylglycine: Several methods for the synthesis of cyclopropylglycines have been reported, often involving multi-step procedures. One common approach is the Strecker synthesis starting from cyclopropanecarboxaldehyde.[2] Asymmetric synthesis methods are employed to obtain the desired D-enantiomer.

2. Boc Protection of D-Cyclopropylglycine:

Methodology: This protocol describes a general method for the Boc protection of an amino acid.

-

Materials: D-Cyclopropylglycine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base (e.g., triethylamine (B128534) (TEA) or sodium bicarbonate), and a solvent (e.g., a mixture of dioxane and water, or tetrahydrofuran (B95107) (THF)).[3]

-

Procedure:

-

Dissolve D-Cyclopropylglycine in the chosen solvent system containing the base.

-

Add Boc₂O (typically 1.1 to 1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove impurities. The product is typically extracted into an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by crystallization or column chromatography if necessary.

-

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a valuable building block in Boc-SPPS. The general cycle involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Methodology:

-

Resin: A suitable resin for Boc chemistry, such as Merrifield resin or PAM resin, is used. The first amino acid is typically attached to the resin.

-

Deprotection: The Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

-

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIEA).

-

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine of the resin-bound peptide.[5]

-

Washing: The resin is thoroughly washed after each deprotection, neutralization, and coupling step to remove excess reagents and byproducts.

-

Repeat: This cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled.

-

Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Boc Deprotection

The removal of the Boc protecting group is a critical step in SPPS. It is achieved under acidic conditions, typically using trifluoroacetic acid (TFA).

Mechanism of Boc Deprotection with TFA: The deprotection proceeds via a carbocationic intermediate.

-

The carbonyl oxygen of the Boc group is protonated by TFA.

-

The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid.

-

The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[6][7]

-

The released tert-butyl cation can be scavenged to prevent side reactions with nucleophilic amino acid residues like tryptophan and methionine.

Biological Significance and Applications

The incorporation of D-cyclopropylglycine into peptides can have profound effects on their biological properties. The cyclopropyl group restricts the conformational freedom of the peptide backbone, which can lead to:

-

Enhanced Metabolic Stability: The unnatural amino acid can confer resistance to enzymatic degradation, increasing the in vivo half-life of the peptide.

-

Improved Receptor Binding: The constrained conformation can pre-organize the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target receptor.

-

Modulation of Pharmacokinetic Properties: The unique structural features can influence properties such as membrane permeability and solubility.

Peptides containing cyclopropylglycine have been investigated for a variety of therapeutic applications, including the development of novel enzyme inhibitors and receptor agonists or antagonists.[1][8][9] The radical S-adenosylmethionine (rSAM) enzyme TvgB has been identified to catalyze the formation of cyclopropylglycine from valine residues in the biosynthesis of certain peptide natural products.[10][11][12][13] This discovery highlights the natural occurrence and biological importance of this unique amino acid.

Conclusion

This compound is a key building block for the synthesis of conformationally constrained peptides with potentially enhanced therapeutic properties. Its well-defined chemical characteristics and its utility in established synthetic protocols like SPPS make it an invaluable tool for researchers in drug discovery and development. The ability to introduce the unique structural and conformational features of the cyclopropyl group opens up new avenues for the design of novel peptide-based therapeutics targeting a wide range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Conformation of Boc-D-Cyclopropylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and conformational properties of N-tert-butoxycarbonyl-D-cyclopropylglycine (Boc-D-Cyclopropylglycine), a synthetic amino acid derivative of significant interest in medicinal chemistry. Its unique cyclopropyl (B3062369) moiety imparts conformational rigidity, which is a valuable attribute in the design of peptides and peptidomimetics with enhanced stability and biological activity.[1][2] This document outlines the key structural features, conformational possibilities, and the experimental and computational methodologies used to elucidate these characteristics.

Molecular Structure

This compound is a chiral molecule with the chemical formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol .[1] The structure consists of a D-cyclopropylglycine core, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its application in solid-phase peptide synthesis, allowing for controlled, stepwise assembly of peptide chains.[1]

Structural Data

While a specific crystal structure for this compound is not publicly available, the crystallographic data of a closely related compound, cis-2-(2-carboxycyclopropyl)glycine, provides valuable insights into the geometry of the cyclopropylglycine core.[3] The bond lengths and angles from this structure can be considered representative.

Table 1: Selected Bond Lengths and Angles for the Cyclopropylglycine Core (from a related crystal structure) [3]

| Feature | Atom Pair/Triplet | Value (Å or °) |

| Bond Lengths | ||

| Cyclopropane (B1198618) C1-C2 | C-C | 1.532 |

| Cyclopropane C2-C3 | C-C | 1.512 |

| Cyclopropane C1-C3 | C-C | 1.489 |

| Glycine (B1666218) Cα-C' | C-C | ~1.53 |

| Glycine N-Cα | N-C | ~1.46 |

| Bond Angles | ||

| Cyclopropane C1-C2-C3 | C-C-C | ~60 |

| Glycine N-Cα-C' | N-C-C | ~111 |

Note: The data presented is for cis-2-(2-carboxycyclopropyl)glycine monohydrate and serves as an approximation for the core structure of this compound.

Conformational Analysis

The conformation of this compound is largely influenced by the rigid cyclopropyl ring and the rotational freedom around the single bonds of the amino acid backbone and the Boc protecting group.

Cyclopropyl Ring Conformation

The three-membered cyclopropyl ring is inherently rigid, with C-C-C bond angles of approximately 60°. The substituents on the ring can adopt different spatial arrangements. In the related crystal structure of cis-2-(2-carboxycyclopropyl)glycine, the carboxylic acid group attached to the cyclopropane ring adopts a bisected conformation.[3]

Urethane (B1682113) Amide Bond Conformation

A key conformational feature of Boc-protected amino acids is the geometry of the urethane amide bond (O=C-N). Unlike typical peptide bonds which strongly prefer a trans conformation, the urethane bond in Boc derivatives can exist in both cis and trans conformations with nearly equal energies. This equilibrium can be influenced by the solvent and the nature of the amino acid side chain.[4]

Cis-trans isomerism of the Boc group's urethane bond.

Backbone Dihedral Angles (φ and ψ)

The conformational flexibility of the amino acid backbone is described by the dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The presence of the bulky cyclopropyl group restricts the allowable φ and ψ angles compared to a simple glycine residue. Computational modeling is a powerful tool for exploring the potential energy surface and identifying low-energy conformations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of D-cyclopropylglycine with a Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions.[5][6]

A plausible synthesis route for this compound.

Detailed Protocol:

-

Dissolution: D-cyclopropylglycine is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and an aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Reaction: The solution is cooled in an ice bath, and di-tert-butyl dicarbonate (Boc₂O) is added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature for several hours.

-

Work-up: The reaction mixture is acidified to a pH of 2-3 with an aqueous acid solution (e.g., potassium bisulfate). The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Structural Characterization

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

-

¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methine proton on the α-carbon, and the protons of the cyclopropyl ring.

-

¹³C NMR: The spectrum will display resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, the α-carbon, and the carbons of the cyclopropyl ring.

Table 2: Expected ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity |

| (CH₃)₃C- (Boc) | ~1.4 | singlet |

| Cyclopropyl CH₂ and CH | ~0.4 - 1.5 | multiplet |

| α-CH | ~3.5 - 4.0 | multiplet |

| NH | ~5.0 - 5.5 | broad |

| COOH | ~10 - 12 | broad |

Note: Exact chemical shifts can vary depending on the solvent used.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

General Protocol:

-

Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Crystals are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Computational Modeling Workflow

In the absence of experimental crystal structure data, computational methods are invaluable for predicting the conformational preferences of this compound.

A typical workflow for computational conformational analysis.

This technical guide provides a foundational understanding of the structure and conformation of this compound. The combination of experimental data from related compounds and established analytical and computational methodologies offers a robust framework for researchers and drug developers working with this important synthetic amino acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Crystal structure of cis-2-(2-carboxycyclopropyl)glycine (CCG-III) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

Synthesis of Boc-D-Cyclopropylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-D-Cyclopropylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] The unique conformational constraints imposed by the cyclopropyl (B3062369) ring can enhance the metabolic stability and biological activity of peptides and small molecule therapeutics.[1][3] This guide details a robust and widely applicable chemoenzymatic approach for the preparation of the enantiomerically pure D-isomer.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the preparation of racemic cyclopropylglycine. This is followed by protection of the amino group with a tert-butyloxycarbonyl (Boc) group and subsequent esterification. The key step to achieving high enantiopurity is the enzymatic resolution of the racemic N-Boc protected ester. The desired D-enantiomer is then obtained by hydrolysis of the corresponding ester. This chemoenzymatic route is favored for its high enantioselectivity and use of relatively inexpensive reagents.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of Racemic Cyclopropylglycine

A practical starting point for the synthesis is the use of the readily available and inexpensive cyclopropyl methyl ketone.[4] The synthesis involves a three-step sequence as outlined below.

Step 1: Oxidation of Cyclopropyl Methyl Ketone The first step is the oxidation of cyclopropyl methyl ketone to cyclopropylglyoxylic acid.

-

Reagents: Cyclopropyl methyl ketone, Potassium permanganate (B83412) (KMnO₄), Sodium carbonate (Na₂CO₃), water.

-

Procedure: A solution of sodium carbonate in water is cooled in an ice bath. Cyclopropyl methyl ketone is added, followed by the portion-wise addition of potassium permanganate with vigorous stirring. The reaction mixture is stirred at low temperature for several hours. The reaction is then quenched, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified to precipitate the crude cyclopropylglyoxylic acid, which is then isolated.

Step 2: Reductive Amination to Racemic Cyclopropylglycine The keto acid is converted to the racemic amino acid via reductive amination.

-

Reagents: Cyclopropylglyoxylic acid, Ammonium (B1175870) chloride (NH₄Cl), Sodium cyanoborohydride (NaBH₃CN), Methanol (B129727).

-

Procedure: Cyclopropylglyoxylic acid is dissolved in methanol, and ammonium chloride is added. The mixture is stirred until all solids dissolve. Sodium cyanoborohydride is then added portion-wise at room temperature. The reaction is stirred for 24-48 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and purified by ion-exchange chromatography to yield racemic cyclopropylglycine.

N-Boc Protection of Racemic Cyclopropylglycine

The amino group of the racemic cyclopropylglycine is protected with a tert-butyloxycarbonyl (Boc) group.

-

Reagents: Racemic cyclopropylglycine, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Sodium hydroxide (B78521) (NaOH), Dioxane, Water.

-

Procedure: Racemic cyclopropylglycine is dissolved in a mixture of dioxane and aqueous sodium hydroxide solution. The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate in dioxane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The dioxane is removed under reduced pressure, and the aqueous solution is washed with an organic solvent (e.g., ethyl acetate). The aqueous layer is then acidified with a cold acid solution (e.g., citric acid or HCl) to a pH of 2-3 and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give racemic N-Boc-cyclopropylglycine.

Esterification of N-Boc-Racemic-Cyclopropylglycine

The carboxylic acid of N-Boc-racemic-cyclopropylglycine is esterified, typically to the methyl ester, to prepare the substrate for enzymatic resolution.

-

Reagents: N-Boc-racemic-cyclopropylglycine, Methanol, Thionyl chloride (SOCl₂) or a carbodiimide (B86325) coupling agent (e.g., DCC) with DMAP.

-

Procedure (using Thionyl Chloride): N-Boc-racemic-cyclopropylglycine is suspended in methanol and cooled in an ice bath. Thionyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours. The solvent is removed under reduced pressure to yield the crude methyl ester, which can be purified by column chromatography.

Enzymatic Resolution of N-Boc-DL-Cyclopropylglycine Methyl Ester

The key enantioselective step involves the use of an enzyme to selectively hydrolyze one of the enantiomers of the racemic ester. The enzyme papain, derived from Carica papaya, is reported to be highly effective for this resolution, affording both enantiomers with high enantiomeric excess.[4]

-

Enzyme: Papain

-

Substrate: N-Boc-DL-cyclopropylglycine methyl ester

-

Procedure: The racemic N-Boc-cyclopropylglycine methyl ester is suspended in a buffered aqueous solution (e.g., phosphate (B84403) buffer at a slightly basic pH). Papain is added, and the mixture is stirred at a controlled temperature (e.g., 37 °C). The progress of the reaction is monitored by HPLC. The enzyme will selectively hydrolyze the L-ester to the corresponding carboxylic acid (N-Boc-L-cyclopropylglycine), leaving the D-ester (N-Boc-D-cyclopropylglycine methyl ester) largely unreacted.

Isolation and Hydrolysis of N-Boc-D-Cyclopropylglycine Methyl Ester

Following the enzymatic resolution, the unreacted D-ester is separated from the hydrolyzed L-acid and then hydrolyzed to the final product.

-

Separation: The reaction mixture is acidified, and the components are separated by extraction with an organic solvent. The N-Boc-L-cyclopropylglycine will be in the aqueous phase as its carboxylate salt under basic conditions or can be extracted into an organic solvent after acidification. The desired N-Boc-D-cyclopropylglycine methyl ester will remain in the organic phase.

-

Hydrolysis: The isolated N-Boc-D-cyclopropylglycine methyl ester is dissolved in a suitable solvent mixture (e.g., THF/water), and a base such as lithium hydroxide (LiOH) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC). The reaction is then acidified, and the product, this compound, is extracted with an organic solvent. The organic extracts are dried and concentrated to yield the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data reported for the key steps in the synthesis of this compound.

| Step | Product | Typical Yield | Purity/Enantiomeric Excess (e.e.) | Reference |

| Synthesis of Racemic Cyclopropylglycine | DL-Cyclopropylglycine | High | Racemic | [4] |

| N-Boc Protection | N-Boc-DL-Cyclopropylglycine | >90% | Racemic | General |

| Esterification | N-Boc-DL-Cyclopropylglycine methyl ester | >90% | Racemic | General |

| Enzymatic Resolution and Isolation of D-ester | N-Boc-D-Cyclopropylglycine methyl ester | ~45-50% | >99% e.e. | [4] |

| Hydrolysis of D-ester | This compound | >95% | >99% e.e. | General |

Visualized Workflows and Pathways

The following diagrams illustrate the key workflows and transformations in the synthesis of this compound.

Caption: Overall workflow for the chemoenzymatic synthesis of this compound.

Caption: Pathway of the key enzymatic resolution step in the synthesis.

References

An In-depth Technical Guide to Boc-D-Cyclopropylglycine (CAS: 609768-49-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique cyclopropyl (B3062369) moiety imparts conformational rigidity and metabolic stability to peptides and small molecules, making it a valuable building block for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its mechanism of action, particularly in the context of neuroscience.

Chemical and Physical Properties

This compound, systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-2-cyclopropylacetic acid, is a white to pale yellow powder.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its use in standard solid-phase and solution-phase peptide synthesis.[1] The presence of the cyclopropyl ring introduces a degree of conformational constraint, which can enhance the biological activity and selectivity of peptides by locking them into a specific bioactive conformation.

| Property | Value | Reference(s) |

| CAS Number | 609768-49-2 | [1][2][3] |

| Molecular Formula | C10H17NO4 | [1][2][3] |

| Molecular Weight | 215.25 g/mol | [1][3] |

| Appearance | White to pale yellow powder | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Storage Temperature | 0-8°C | [1][2] |

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of D-cyclopropylglycine derivatives is a key step in obtaining this compound. One common strategy involves the enzymatic resolution of a racemic mixture of N-Boc-cyclopropylglycine methyl ester.

Protocol: Enzymatic Resolution of (±)-N-Boc-Cyclopropylglycine Methyl Ester

-

Materials:

-

Racemic N-Boc-cyclopropylglycine methyl ester

-

Papain (from Carica papaya)

-

Phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Citric acid solution (10%)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Suspend racemic N-Boc-cyclopropylglycine methyl ester in a phosphate buffer (pH 7.0).

-

Add papain to the suspension and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is achieved.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (R)-N-Boc-cyclopropylglycine methyl ester.

-

Acidify the aqueous layer to pH 3 with a 10% citric acid solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (S)-N-Boc-cyclopropylglycine.

-

The desired (R)-enantiomer (this compound) is obtained by hydrolysis of the recovered (R)-N-Boc-cyclopropylglycine methyl ester using standard saponification conditions (e.g., LiOH in THF/water), followed by acidic workup.

-

Purify the final product by silica gel column chromatography.

-

Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using standard Boc-SPPS protocols. The following is a general workflow for the coupling of this compound to a resin-bound peptide.

Protocol: Boc-SPPS Coupling of this compound

-

Materials:

-

Resin-bound peptide with a free N-terminal amino group

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or triethylamine)

-

Solvent (e.g., DMF or NMP)

-

DCM (for washing)

-

TFA (for Boc deprotection)

-

-

Procedure:

-

Swell the resin-bound peptide in the synthesis solvent (e.g., DMF).

-

Deprotection: Remove the N-terminal Boc group of the resin-bound peptide by treating with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (typically 25-50% v/v). Wash the resin thoroughly with DCM and then with the synthesis solvent.

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a solution of a hindered base such as diisopropylethylamine (DIPEA) in the synthesis solvent (typically 5-10% v/v). Wash the resin again with the synthesis solvent.

-

Coupling:

-

Pre-activate a solution of this compound (typically 2-4 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in the synthesis solvent for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for the required coupling time (typically 1-2 hours).

-

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: Once the coupling is complete, wash the resin thoroughly with the synthesis solvent, followed by DCM, to remove excess reagents and byproducts.

-

The cycle of deprotection, neutralization, coupling, and washing is repeated for the subsequent amino acids in the sequence.

-

Mechanism of Action and Signaling Pathways

This compound, after deprotection to D-cyclopropylglycine, is of significant interest in neuroscience due to its activity as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.

NMDA Receptor Antagonism

D-cyclopropylglycine acts as a competitive antagonist at the glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDA receptor.[4] For the NMDA receptor to be activated, both glutamate (B1630785) (binding to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (binding to the GluN1 subunit), must be present.[3] By competing with glycine for its binding site, D-cyclopropylglycine prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of Ca2+ ions into the neuron.[3][5] This antagonistic action can modulate excitatory neurotransmission and has neuroprotective potential by preventing excitotoxicity, a pathological process implicated in various neurological disorders.[2]

Caption: NMDA Receptor antagonism by D-Cyclopropylglycine.

Experimental Workflow: Receptor Binding Assay

To characterize the interaction of D-cyclopropylglycine with the NMDA receptor, a competitive radioligand binding assay can be performed. This assay measures the ability of the compound to displace a known radiolabeled ligand that binds to the glycine site of the NMDA receptor.

Protocol: [³H]Glycine Displacement Assay

-

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]Glycine (radioligand)

-

Unlabeled glycine (for determining non-specific binding)

-

D-Cyclopropylglycine (test compound)

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of D-cyclopropylglycine in the assay buffer.

-

In a series of microcentrifuge tubes, add a fixed amount of rat cortical membranes, a fixed concentration of [³H]glycine, and varying concentrations of D-cyclopropylglycine.

-

For total binding, add only the membranes and [³H]glycine.

-

For non-specific binding, add membranes, [³H]glycine, and a high concentration of unlabeled glycine.

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the D-cyclopropylglycine concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for a receptor binding assay.

Conclusion

This compound is a versatile and valuable building block for the development of novel peptides and small molecules with therapeutic potential. Its unique structural features offer advantages in terms of conformational rigidity and metabolic stability. The ability of its deprotected form to act as an NMDA receptor antagonist highlights its potential for the development of new treatments for neurological disorders. The experimental protocols and workflows provided in this guide offer a practical framework for researchers and drug development professionals to utilize this compound in their research endeavors.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Boc-D-Cyclopropylglycine: A Technical Guide for Advanced Pharmaceutical Research

Introduction: Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid derivative that has garnered significant attention within the fields of medicinal chemistry and drug development. Its defining feature is the cyclopropyl (B3062369) ring attached to the α-carbon, a structural motif that imparts unique conformational constraints on peptide backbones. This rigidity can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profiles of peptide-based therapeutics. The presence of the tert-butyloxycarbonyl (Boc) protecting group facilitates its straightforward incorporation into peptide sequences using standard synthesis methodologies.[1][2] This guide provides an in-depth overview of the physicochemical properties, applications, and a representative experimental protocol for the utilization of this compound.

Physicochemical Properties

The fundamental properties of this compound are critical for its application in synthetic chemistry. The compound is typically supplied as a white to pale yellow powder and should be stored at refrigerated temperatures (0-8°C) to ensure its stability.[1]

| Property | Value | Reference |

| Molecular Weight | 215.25 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][4][6] |

| CAS Number | 609768-49-2 | [1][4] |

| Synonyms | Boc-(R)-amino-cyclopropyl-acetic acid, Boc-D-Cpg-OH | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | White to pale yellow powder | [1] |

| Storage Conditions | 0-8°C | [1] |

Applications in Research and Drug Development

This compound serves as a crucial building block for synthesizing novel peptides with enhanced therapeutic properties.[1][7] Its unique structure is leveraged across several areas of research.

-

Pharmaceutical Development: The compound is a valuable component in the synthesis of peptide-based drugs, particularly those targeting neurological and metabolic disorders.[1][2] The cyclopropyl moiety can increase the stability and bioactivity of the resulting peptides.[1]

-

Enzyme Inhibitor Design: Researchers employ this compound in the design of potent and selective enzyme inhibitors, which is a key strategy in developing therapies for a range of diseases, including cancer.[1]

-

Neuroscience Research: It is used to investigate the effects of unique amino acid derivatives on neurotransmitter systems, aiding in the understanding of brain function and the development of treatments for mental health conditions.[1]

-

Peptide Synthesis: The Boc protecting group allows for its controlled and selective incorporation into growing peptide chains, facilitating the precise synthesis of complex molecules with improved pharmacokinetic profiles.[1]

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Synthesis

The following is a representative protocol for the coupling of this compound onto a resin-bound peptide chain using standard manual solid-phase peptide synthesis (SPPS) techniques.

Materials:

-

Peptidyl-resin (e.g., H-Gly-Wang resin)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic Anhydride (B1165640)

-

Kaiser Test reagents

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.

-

Boc-Deprotection:

-

Drain the DMF from the resin.

-

Add a solution of 25% TFA in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 25% TFA in DCM and agitate for 25 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-

Wash the resin with a 5% DIPEA in DMF solution (2x, 2 minutes each).

-

Wash the resin again with DMF (3x) to remove excess base.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive (blue) result indicates successful deprotection.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

-

Coupling:

-

Drain the DMF from the deprotected resin.

-

Add the pre-activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring and Capping (Optional):

-

Perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling.

-

If the test is positive, unreacted amines can be "capped" by adding a solution of 10% acetic anhydride and 10% pyridine in DMF and agitating for 20 minutes. Then, wash the resin with DMF.

-

-

Final Wash:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Dry the resin under vacuum. The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

-

Workflow Visualization

The following diagram illustrates the key steps in a single coupling cycle of this compound during Solid-Phase Peptide Synthesis.

References

A Technical Guide to the Solubility of Boc-D-Cyclopropylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and a practical framework for determining the solubility of Boc-D-Cyclopropylglycine. While specific quantitative solubility data is not widely published, this document outlines the compound's physicochemical properties and presents a systematic approach for its solubilization and characterization in a laboratory setting.

Physicochemical Properties of this compound

This compound is an amino acid derivative utilized in peptide synthesis and drug discovery.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a cyclopropyl (B3062369) moiety, and a carboxylic acid, imparts unique characteristics that can influence the stability and bioavailability of peptides.[2]

A summary of its key physical and chemical properties is presented below:

| Property | Value | Reference |

| Synonyms | Boc-(R)-amino-cyclopropyl-acetic acid, Boc-D-Cpg-OH | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to pale yellow powder/solid | [1][2] |

| Purity | ≥ 97% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [1][2] |

Solubility Profile: A Theoretical and Practical Approach

For practical applications, a systematic experimental approach is necessary to determine the solubility in specific solvent systems. The following section details a general protocol for researchers to establish the solubility of this compound.

Experimental Protocol for Solubility Determination

This protocol provides a stepwise method for determining the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF))

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Analytical balance

-

Spectrophotometer (optional, for quantitative analysis)

Procedure:

-

Solvent Screening (Qualitative):

-

Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.

-

To each vial, add a small volume (e.g., 100 µL) of a different test solvent.

-

Vortex each vial vigorously for 30 seconds.

-

Visually inspect for dissolution. If the solid dissolves, add another equivalent of the solid and repeat until no more solid dissolves to get a rough estimate of solubility.

-

For solvents in which the compound does not readily dissolve, gentle heating or sonication may be attempted, noting any changes in solubility.

-

-

Saturated Solution Preparation (Quantitative):

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer is recommended.

-

After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Concentration Determination:

-

The concentration of the solute in the clear supernatant can be determined by various methods:

-

Gravimetric Analysis: A known volume of the supernatant is evaporated to dryness, and the mass of the remaining solid is measured.

-

Spectroscopic Analysis: If the compound has a chromophore, its concentration can be determined by UV-Vis spectroscopy against a standard curve.

-

Chromatographic Analysis (HPLC): The concentration can be accurately determined by High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature detailing the involvement of this compound in defined signaling pathways. Its primary application appears to be as a building block in the synthesis of peptides for various research purposes, including those targeting neurological disorders.[1] The modification of peptides with this non-natural amino acid can influence their conformational properties, receptor binding affinity, and metabolic stability, thereby indirectly affecting biological pathways. Further research is required to elucidate its direct interactions with specific cellular signaling cascades.

References

An In-Depth Technical Guide to Boc-D-Cyclopropylglycine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-cyclopropylglycine (Boc-D-Cyclopropylglycine), a non-natural amino acid of significant interest in medicinal chemistry and drug development. This document details its commercial availability, outlines key synthetic and application protocols, and visualizes a relevant biosynthetic pathway.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this building block in quantities ranging from milligrams to kilograms, with purities typically exceeding 97%. The following table summarizes the availability from prominent vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| Chem-Impex | 16799 | ≥98% (HPLC) | 1g, 5g, 10g, 25g, 100g |

| MedchemExpress | HY-60265 | 97.0% | 1g, 5g, 10g |

| AdooQ Bioscience | A23090 | >99% (HPLC) | 1g, Bulk |

| MyBioSource | MBS3847670 | Research Grade | 1g, 5x1g |

| CP Lab Safety | ALA-C106036 (DL form) | min 95% | 5g |

Note: Pricing is subject to change and should be confirmed with the respective suppliers. The CAS Number for this compound is 609768-49-2. For the Boc-DL-cyclopropylglycine racemate, the CAS number is 54256-41-6.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight | 215.25 g/mol [2] |

| Appearance | White to pale yellow powder[2] |

| Purity | Typically ≥97% to ≥99% (HPLC)[3] |

| Storage Conditions | Store at 0-8°C[2] |

| Synonyms | Boc-(R)-amino-cyclopropyl-acetic acid, Boc-D-Cpg-OH[2] |

Synthesis and Incorporation into Peptides

The unique cyclopropyl (B3062369) moiety of this compound imparts conformational rigidity to peptide backbones, a desirable feature for enhancing biological activity and stability.

Synthesis of this compound

While a variety of methods exist for the synthesis of cyclopropylglycines, a common approach involves the asymmetric synthesis of the D-enantiomer followed by Boc protection. Enzymatic reductive amination has been shown to be an effective method for producing (S)-cyclopropylglycine with high enantiomeric excess.[4][5] A general synthetic overview is as follows:

-

Asymmetric Synthesis of D-Cyclopropylglycine: Enzymatic hydrolysis of the N-Boc-protected methyl ester of racemic cyclopropylglycine using an enzyme like papain can afford the desired enantiomer.[6]

-

Boc Protection: The free amine of D-cyclopropylglycine is then protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

A general experimental protocol for Boc protection is provided below.

Experimental Protocol: Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

D-Cyclopropylglycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

tert-Butyl methyl ether

-

0.1 N aqueous HCl

Procedure:

-

Cool a solution of Boc₂O (1.0 equivalent) in dry THF to 0°C in an ice bath.

-

Add the amino acid (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Add saturated aqueous NaHCO₃ solution and extract the mixture with tert-butyl methyl ether.

-

Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.

-

Dry the organic phase over magnesium sulfate (B86663) (MgSO₄) and remove the solvent under reduced pressure to yield the Boc-protected amino acid.[7]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for use in Boc-based solid-phase peptide synthesis (SPPS). The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.[][9]

Key Steps in Boc-SPPS: [10][11]

-

Resin Loading: The C-terminal amino acid is attached to a suitable resin (e.g., Merrifield or PAM resin).

-

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIEA).

-

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amine of the resin-bound peptide.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled.

-

Cleavage: The final peptide is cleaved from the resin, and side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (B91410) (HF).[9]

The following diagram illustrates the general workflow of Boc-SPPS.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of peptide-based drugs and other bioactive molecules. Its incorporation can enhance stability, bioactivity, and pharmacokinetic profiles.[2]

Key Application Areas:

-

Pharmaceutical Development: It serves as a crucial component in the synthesis of peptide-based drugs, particularly those targeting neurological disorders and metabolic diseases.[2]

-

Enzyme Inhibitors: The unique structure of cyclopropylglycine is utilized in the design of enzyme inhibitors, with potential applications in treating diseases like cancer.

-

Neuroscience Research: This amino acid derivative is used to study the effects on neurotransmitter systems, aiding in the understanding of brain function.

Biosynthesis of Cyclopropylglycine-Containing Peptides

Nature also utilizes cyclopropylglycine in the biosynthesis of certain peptide natural products. Radical S-adenosylmethionine (SAM) enzymes have been identified as being responsible for the formation of cyclopropylglycine residues within ribosomally synthesized and post-translationally modified peptides (RiPPs).[12][13][14] This enzymatic process involves the formation of a carbon-carbon bond on a precursor peptide.[12][15]

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. adooq.com [adooq.com]

- 4. researchgate.net [researchgate.net]

- 5. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of Boc-D-Cyclopropylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique cyclopropyl (B3062369) moiety introduces conformational constraints and metabolic stability to peptides, making it a valuable building block for the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and application.

Molecular Structure

Chemical Name: (R)-2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetic acid Synonyms: Boc-D-Cpg-OH Molecular Formula: C₁₀H₁₇NO₄ Molecular Weight: 215.25 g/mol CAS Number: 609768-49-2

Spectroscopic Data

The following sections present the characteristic spectral data for this compound. The data is compiled from typical analysis of Boc-protected amino acids and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key information about its distinct structural features.

The ¹H NMR spectrum of this compound is characterized by the signals of the tert-butoxycarbonyl (Boc) protecting group, the cyclopropyl ring, and the alpha-proton.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Cyclopropyl CH₂ | 0.40 - 0.65 | Multiplet | - | 4H |

| Cyclopropyl CH | 1.10 - 1.30 | Multiplet | - | 1H |

| Boc (CH₃)₃ | ~1.45 | Singlet | - | 9H |

| α-CH | ~4.10 | Doublet | ~8.0 | 1H |

| NH | ~5.10 | Doublet | ~8.0 | 1H |

| COOH | 10.0 - 12.0 | Broad Singlet | - | 1H |

Note: Chemical shifts are typically reported for samples dissolved in CDCl₃ or DMSO-d₆ and can vary depending on the solvent and concentration. The COOH proton is often broad and may exchange with deuterium (B1214612) in deuterated solvents like D₂O.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | 5 - 10 |

| Cyclopropyl CH | 10 - 15 |

| Boc C(CH₃)₃ | ~28.3 |

| α-C | ~55 |

| Boc C (CH₃)₃ | ~80.0 |

| Boc C=O | ~155.5 |

| Carboxyl C=O | ~175.0 |

Note: Chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid, carbamate, and alkyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3350 | N-H stretch | Amide (Carbamate) |

| ~2980 | C-H stretch (asymmetric) | Alkyl (Boc & Cyclopropyl) |

| ~2870 | C-H stretch (symmetric) | Alkyl (Boc & Cyclopropyl) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1685 | C=O stretch | Amide (Carbamate) |

| ~1520 | N-H bend | Amide (Carbamate) |

| ~1160 | C-O stretch | Carbamate |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of Boc-protected amino acids.

| m/z | Assignment | Notes |

| 216.12 | [M+H]⁺ | Protonated molecular ion |

| 238.10 | [M+Na]⁺ | Sodium adduct |

| 160.09 | [M+H-C₄H₈]⁺ | Loss of isobutylene (B52900) from the Boc group |

| 116.07 | [M+H-Boc]⁺ | Loss of the entire Boc group |

Note: The observed m/z values may vary slightly depending on the instrument and ionization conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Set the spectral width to cover the range of 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals and determine the coupling constants. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

-

Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC system.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules and common adducts.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and minimize in-source fragmentation.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Application in Peptide Synthesis: A Workflow

This compound is a crucial component in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with enhanced properties. The Boc protecting group is acid-labile and is used to temporarily protect the α-amino group during peptide bond formation.

Caption: Workflow for incorporating this compound in SPPS.

This workflow illustrates the key steps in Boc-strategy solid-phase peptide synthesis. The cycle of deprotection, washing, and coupling is repeated to elongate the peptide chain. The use of this compound introduces the unique cyclopropyl group, which can confer desirable properties to the final peptide.

References

The Ascendancy of D-Cyclopropylglycine in Peptide Therapeutics: A Technical Guide to Biological Activity and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds represents a paradigm-shifting strategy in modern drug discovery. Among these, D-cyclopropylglycine (D-Cpg) has emerged as a particularly compelling building block, offering a unique combination of steric constraint, metabolic stability, and conformational rigidity that can profoundly influence the biological activity of peptides. This technical guide provides an in-depth exploration of the biological activities of peptides containing D-cyclopropylglycine, detailing experimental protocols for their synthesis and evaluation, and visualizing the intricate pathways they modulate. By presenting a comprehensive overview of the current state of research, this document aims to empower researchers to harness the full potential of D-cyclopropylglycine in the design and development of next-generation peptide therapeutics.

The strategic incorporation of D-amino acids, such as D-cyclopropylglycine, is a well-established method to enhance the stability of peptides against proteolytic degradation.[1] The unique cyclopropyl (B3062369) moiety of D-Cpg imparts distinct steric and electronic properties, making it an invaluable tool for exploring structure-activity relationships (SAR) in peptide-based drug design.[2] This guide will delve into specific examples of D-cyclopropylglycine-containing peptides, offering a granular look at their synthesis, biological evaluation, and the downstream signaling pathways they influence.

Synthesis of Peptides Containing D-Cyclopropylglycine

The synthesis of peptides incorporating D-cyclopropylglycine can be achieved through both enzymatic and chemical methods. A notable example of enzymatic synthesis involves the formation of a poly-cyclopropylglycine-containing peptide by a radical S-adenosylmethionine (SAM) enzyme.[3][4] However, for broader applications in drug discovery, solid-phase peptide synthesis (SPPS) remains the predominant and most versatile method.[5][6][7]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the synthesis of a D-cyclopropylglycine-containing peptide using an Fmoc/tBu strategy is depicted below. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

SPPS workflow for D-Cpg peptide synthesis.

Detailed Experimental Protocol: Manual Solid-Phase Synthesis

The following protocol is a generalized procedure for the manual solid-phase synthesis of a peptide containing D-cyclopropylglycine, adapted from standard methods.[8][9]

-

Resin Preparation: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 15 minutes) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF, methanol (B129727) (MeOH), and dichloromethane (B109758) (DCM).

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 3 equivalents) using a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA, 6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF, MeOH, and DCM.

-

-

Chain Elongation (Incorporation of D-Cyclopropylglycine):

-

Repeat the Fmoc deprotection step as described above.

-

Couple Fmoc-D-cyclopropylglycine-OH using the same activation and coupling procedure as in step 3.

-

Continue the cycle of deprotection and coupling with the subsequent amino acids in the desired sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification and Analysis:

-

Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

-

Biological Activity of D-Cyclopropylglycine Containing Peptides

The incorporation of D-cyclopropylglycine can confer a range of biological activities to peptides, including enzyme inhibition and potential neuroprotective effects.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A study on dipeptide mimetics as inhibitors of DPP-IV, a key enzyme in glucose metabolism, demonstrated the potency of compounds containing a cyclopropyl group fused to a proline-like scaffold.[4] While not containing D-cyclopropylglycine as a distinct amino acid, the presence of the cyclopropyl moiety in a constrained dipeptide provides valuable insights into the potential of D-Cpg in enzyme inhibitor design.

| Compound | N-terminal Amino Acid | IC50 (nM) for DPP-IV Inhibition |

| 1 | L-Alanine | 180 |

| 2 | L-Valine | 30 |

| 3 | L-Isoleucine | 25 |

| 4 | L-tert-Leucine | 15 |

Data adapted from a study on cis-4,5-methanoprolinenitrile-based inhibitors, which feature a cyclopropyl group fused to the proline ring.[4]

The data suggests that increasing the steric bulk of the N-terminal amino acid in these cyclopropyl-containing dipeptide inhibitors enhances their potency against DPP-IV.

Potential Neuroprotective Effects

Cyclic dipeptides and other peptide derivatives have been investigated for their neuroprotective properties.[10][11][12][13][14] The drug Noopept, which contains a cycloprolyl-glycine moiety, has been shown to evoke responses in synaptoneurosomes, suggesting a role in modulating neuronal membrane potential.[15] Although this is not a direct example of a D-cyclopropylglycine-containing peptide, it highlights the potential for cyclopropyl-containing amino acid derivatives in the development of neuroactive compounds.

Experimental Protocols for Biological Evaluation

A thorough evaluation of the biological activity of D-cyclopropylglycine-containing peptides requires a suite of well-defined experimental protocols.

Enzyme Inhibition Assay: DPP-IV Inhibition

The following is a generalized protocol for an in vitro assay to determine the inhibitory activity of a D-cyclopropylglycine-containing peptide against DPP-IV.[16][17][18][19]

-

Reagent Preparation:

-

Prepare a stock solution of the purified DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a stock solution of the substrate, Gly-Pro-p-nitroanilide, in the same buffer.

-

Prepare serial dilutions of the D-cyclopropylglycine-containing test peptide.

-

-

Assay Procedure:

-

In a 96-well microplate, add the DPP-IV enzyme solution to each well.

-

Add the different concentrations of the test peptide to the wells. Include a positive control (a known DPP-IV inhibitor) and a negative control (buffer only).

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of the p-nitroaniline product.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

Workflow for an enzyme inhibition assay.

Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol is used to assess the cytotoxicity of the synthesized peptides against mammalian cell lines.[20][21][22][23]

-

Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Peptide Treatment: Treat the cells with various concentrations of the D-cyclopropylglycine-containing peptide and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Modulation of Signaling Pathways

While specific signaling pathways directly modulated by D-cyclopropylglycine-containing peptides are not yet extensively documented, peptides targeting G protein-coupled receptors (GPCRs) represent a major area of therapeutic interest.[9][24] The incorporation of D-Cpg into a GPCR ligand could enhance its stability and receptor affinity, thereby modulating downstream signaling. A generalized GPCR signaling cascade is illustrated below.

A generalized GPCR signaling cascade.

Structural Analysis of D-Cyclopropylglycine Peptides

Elucidating the three-dimensional structure of D-cyclopropylglycine-containing peptides is crucial for understanding their structure-activity relationships. NMR spectroscopy and X-ray crystallography are the primary techniques for this purpose.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the solution-state conformation of peptides.[3]

Generalized Protocol for 2D NMR Analysis:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 2D NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

-

-

Structure Calculation: Use the distance and dihedral angle constraints derived from the NMR data as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of solution structures.

X-ray Crystallography

X-ray crystallography can provide a high-resolution atomic structure of a peptide in its crystalline state.

Generalized Workflow for Peptide Crystallography:

-

Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitant) to obtain well-ordered crystals of the peptide.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data and solve the phase problem to generate an electron density map.

-

Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the structure to obtain the final coordinates.

Conclusion

D-cyclopropylglycine is a powerful tool in the arsenal (B13267) of medicinal chemists and peptide scientists. Its unique structural features offer a means to enhance the stability, potency, and selectivity of peptide-based therapeutics. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and structural analysis of peptides containing this non-canonical amino acid. While the full scope of the biological activities of D-cyclopropylglycine-containing peptides is still being explored, the available data and experimental methodologies presented herein provide a solid foundation for future research and development in this exciting field. The continued exploration of D-cyclopropylglycine and other non-canonical amino acids will undoubtedly pave the way for the discovery of novel and effective peptide drugs for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]